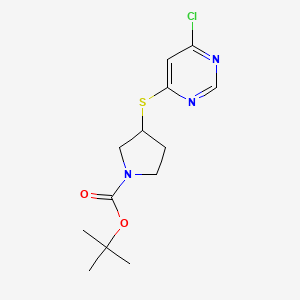![molecular formula C12H21BrN2O B13964208 2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13964208.png)
2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an amino group, a bromomethyl group, and a spirocyclic azaspirodecane ring system. The spirocyclic structure imparts significant rigidity and unique chemical properties to the molecule, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring can be formed through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, alcohols
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like ketones or carboxylic acids
Reduction: Reduced derivatives with additional hydrogen atoms
Substitution: Substituted products with various functional groups replacing the bromomethyl group
Aplicaciones Científicas De Investigación
2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its rigid spirocyclic structure.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The spirocyclic structure may enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(8-methyl-2-azaspiro[4.5]decan-2-yl)ethanone: Similar structure but lacks the bromomethyl group.
2-Amino-1-(8-chloromethyl-2-azaspiro[4.5]decan-2-yl)ethanone: Similar structure with a chloromethyl group instead of a bromomethyl group.
2-Amino-1-(8-hydroxymethyl-2-azaspiro[4.5]decan-2-yl)ethanone: Similar structure with a hydroxymethyl group.
Uniqueness
The presence of the bromomethyl group in 2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone imparts unique reactivity and potential biological activity compared to its analogs. The spirocyclic structure adds rigidity and enhances its binding affinity to molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H21BrN2O |
|---|---|
Peso molecular |
289.21 g/mol |
Nombre IUPAC |
2-amino-1-[8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl]ethanone |
InChI |
InChI=1S/C12H21BrN2O/c13-7-10-1-3-12(4-2-10)5-6-15(9-12)11(16)8-14/h10H,1-9,14H2 |
Clave InChI |
KHPKMPSPKYJKKM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CBr)CCN(C2)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13964212.png)
